molecular formula C15H15N3O2 B2368464 N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide CAS No. 1903332-92-2

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B2368464
CAS No.: 1903332-92-2
M. Wt: 269.304
InChI Key: BWTGWGQNFWJMGC-UHFFFAOYSA-N
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Description

Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The isoxazole ring is a part of many biologically active compounds and drugs .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Chemical Reactions Analysis

Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary greatly depending on their specific structure. For example, 3-(isoxazol-4-yl)propanoic acid is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Development of Tricyclic and Tetracyclic N-Heterocycles

    A study by Nunewar et al. (2021) demonstrated the use of Rh(III)-catalyzed [4+2] and [3+3] annulations of N-carboxamide indoles with iodonium ylides, leading to the formation of tricyclic and tetracyclic N-heterocycles. This protocol is significant for synthesizing novel tricyclic and tetracyclic scaffolds, showcasing the compound's role in facilitating complex chemical transformations (Nunewar et al., 2021).

  • Synthesis of Pyrazole–Indole Hybrids

    Research by Hassan et al. (2021) highlighted the design and synthesis of novel indole derivatives linked to the pyrazole moiety, aimed at developing antitumor agents. The study indicates the compound's utility in generating bioactive molecules with significant anticancer properties, demonstrating its application in medicinal chemistry (Hassan et al., 2021).

  • Urease Inhibition by Indole-Based Oxadiazole Scaffolds

    Nazir et al. (2018) described the synthesis and in vitro evaluation of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides for their urease inhibitory potential. This study showcases the application of the compound in discovering new therapeutic agents with potential enzyme inhibitory activity (Nazir et al., 2018).

  • Photophysical Properties of Fluorescent Indole Derivatives

    Pereira et al. (2010) explored the synthesis of new fluorescent indole derivatives from β-bromodehydroamino acids. The study focused on their photophysical properties and interaction with fluoride anions, suggesting the compound's role in developing fluorescent probes for chemical sensing applications (Pereira et al., 2010).

Mechanism of Action

The mechanism of action of isoxazole compounds can vary widely depending on their specific structure and the biological target. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Safety and Hazards

The safety and hazards associated with isoxazole compounds can vary greatly depending on their specific structure. For example, 3-(isoxazol-4-yl)propanoic acid is classified as non-combustible .

Future Directions

Isoxazole compounds continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore the synthesis of new isoxazole compounds and their potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(16-7-3-4-11-8-18-20-10-11)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,8-10,17H,3-4,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTGWGQNFWJMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCCC3=CON=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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